2,3,4,6-Tetramethoxybenzaldehyde

Catalog No.
S3122515
CAS No.
41038-46-4
M.F
C11H14O5
M. Wt
226.228
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetramethoxybenzaldehyde

CAS Number

41038-46-4

Product Name

2,3,4,6-Tetramethoxybenzaldehyde

IUPAC Name

2,3,4,6-tetramethoxybenzaldehyde

Molecular Formula

C11H14O5

Molecular Weight

226.228

InChI

InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3

InChI Key

WYMOFNAZOCNBBG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1C=O)OC)OC)OC

Solubility

not available
  • Organic Synthesis

    ,3,4,6-Tetramethoxybenzaldehyde possesses a methoxy group (CH3O) at each of the 2, 3, 4, and 6 positions on a benzene ring, linked to an aldehyde group (CHO). This structure suggests potential use as a building block in organic synthesis for the creation of more complex molecules with similar functional groups.

  • Medicinal Chemistry

    The presence of methoxy groups can influence the biological properties of molecules. Research into similar aromatic compounds with methoxy substitutions has explored their potential anti-cancer and anti-inflammatory properties [, ]. While no such research is currently documented for 2,3,4,6-Tetramethoxybenzaldehyde specifically, it is possible that researchers might explore its potential for similar applications.

  • Material Science

    Aromatic aldehydes with specific functional groups can be used in the development of new materials. For instance, research has explored the use of aromatic aldehydes in the creation of liquid crystals []. The unique structure of 2,3,4,6-Tetramethoxybenzaldehyde might be of interest for investigations into novel materials with specific properties.

2,3,4-Tetramethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of four methoxy groups attached to a benzene ring. Its chemical formula is C10H12O4, and it possesses a molecular weight of 196.20 g/mol. This compound typically appears as white to light yellow crystalline powder and has a melting point in the range of 38-40 °C. It is known for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical industry.

Typical of aldehydes, including:

  • Condensation Reactions: It can participate in condensation reactions with active methylene compounds to form β-hydroxy aldehydes.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Research indicates that 2,3,4-tetramethoxybenzaldehyde exhibits various biological activities. It has been studied for its potential effects on tubulin-dependent GTP hydrolysis, which is crucial for cellular processes such as mitosis and intracellular transport. Additionally, compounds with similar structures have shown antibacterial and antifungal properties, suggesting that 2,3,4-tetramethoxybenzaldehyde may also possess antimicrobial activities.

The synthesis of 2,3,4-tetramethoxybenzaldehyde generally involves several steps:

  • Methylation: Starting from pyrogallol (1,2,3-trihydroxybenzene), methylation is performed using dimethyl sulfate in the presence of sodium hydroxide to produce 1,2,3-trimethoxybenzene.
  • Formylation: The resulting trimethoxy compound undergoes formylation using Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to yield 2,3,4-tetramethoxybenzaldehyde.
  • Purification: The product is then purified through crystallization or distillation methods.

2,3,4-Tetramethoxybenzaldehyde finds applications primarily in:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules due to its reactivity.
  • Research: Employed in studies investigating its biological properties and potential therapeutic uses.

Several compounds share structural similarities with 2,3,4-tetramethoxybenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2,4,6-TrimethoxybenzaldehydeC10H12O4Contains three methoxy groups; used in RNA probe synthesis .
2-Hydroxy-4,6-dimethoxybenzaldehydeC10H12O4Contains hydroxyl group; exhibits different reactivity .
2-Methoxy-3-methylbenzaldehydeC9H10O3Methylated at position three; different biological activity profile .
2-Hydroxy-6-methoxybenzaldehydeC9H10O3Hydroxyl group alters polarity and reactivity .

The presence of four methoxy groups in 2,3,4-tetramethoxybenzaldehyde distinguishes it from these similar compounds by enhancing its solubility and reactivity towards specific

O-Alkylation remains a cornerstone for introducing methoxy groups into aromatic systems. For 2,3,4,6-tetramethoxybenzaldehyde, this typically involves sequential methylation of hydroxyl groups on a benzaldehyde precursor. A common approach utilizes dimethyl sulfate as the methylating agent in the presence of a strong base such as potassium carbonate. For example, gallic acid derivatives serve as starting materials, where hydroxyl groups undergo methylation under reflux conditions. In one documented procedure, anhydrous magnesium chloride acts as a catalyst, enhancing the electrophilicity of dimethyl sulfate and facilitating nucleophilic attack by deprotonated hydroxyl groups.

The reaction proceeds via an SN2 mechanism, where the base abstracts a proton from the phenolic hydroxyl group, generating a phenoxide ion. This ion reacts with dimethyl sulfate to form the methoxy substituent. Multi-step alkylation is required to achieve tetra-substitution, with careful control of stoichiometry and reaction duration to prevent over-alkylation or side reactions. Yield optimization often involves phase-transfer catalysts or polar aprotic solvents to improve reagent miscibility.

Table 1: Representative O-Alkylation Conditions for Methoxy Group Introduction

Methylating AgentBaseCatalystSolventYield (%)Reference
Dimethyl sulfateK₂CO₃MgCl₂Water/THF82.9
Methyl iodideNaOHTetrabutylammonium bromideDCM75.2

Protection/Deprotection Approaches for Multi-Substituted Benzaldehydes

Synthesizing multi-methoxy benzaldehydes necessitates strategic protection of reactive aldehyde and hydroxyl groups. The aldehyde functionality is often protected as an acetal or oxime prior to methylation to prevent undesired side reactions. For instance, converting the aldehyde to a dimethyl acetal using trimethyl orthoformate under acidic conditions allows subsequent O-alkylation steps without interference.

After methylation, deprotection is achieved via hydrolysis with aqueous hydrochloric acid or trifluoroacetic acid, regenerating the aldehyde group. For hydroxyl groups requiring selective methylation, temporary protection with tert-butyldimethylsilyl (TBS) groups enables sequential alkylation. This approach ensures regioselectivity, particularly when synthesizing asymmetrical tetramethoxy derivatives.

Catalytic Systems for Selective Methylation

Transition metal catalysts and zeolites have emerged as tools for enhancing selectivity in methylation reactions. Rhenium-supported titanium dioxide (Re/TiO₂) combined with H-β zeolite catalyzes the methylation of aromatic substrates using carbon dioxide and hydrogen as methyl sources. This system operates at 240°C under 5 MPa H₂ pressure, achieving 57% yield in methylated products while minimizing demethylation byproducts.

Additionally, dimethyl carbonate (DMC) serves as a green methylating agent in the presence of potassium carbonate. At temperatures above 160°C, DMC selectively methylates phenolic hydroxyl groups without requiring heavy metal catalysts. The tunability of DMC’s reactivity—methoxycarbonylation at lower temperatures versus methylation at higher temperatures—makes it ideal for multi-step syntheses.

Green Chemistry Alternatives to Dimethyl Sulfate-Based Reactions

Dimethyl sulfate, while effective, poses significant toxicity and environmental risks. Alternatives such as dimethyl carbonate (DMC) offer safer profiles, generating only methanol and CO₂ as byproducts. In one protocol, DMC methylates 2,3,4-trihydroxybenzaldehyde at 180°C with a 78% yield, outperforming traditional agents in atom economy.

Carbon dioxide utilization represents another sustainable approach. Catalytic systems employing Re/TiO₂ and H-β zeolite convert CO₂ and H₂ into methyl groups under moderate conditions, circumventing hazardous reagents entirely. This method aligns with circular chemistry principles, leveraging greenhouse gases as feedstocks.

Equation 1: CO₂-Based Methylation
$$ \text{Ar-OH + CO}2 + 3\text{H}2 \xrightarrow{\text{Re/TiO}2} \text{Ar-OCH}3 + 2\text{H}_2\text{O} $$

XLogP3

1.3

Dates

Modify: 2023-08-18

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